molecular formula C28H23N5O5 B12201433 N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12201433
M. Wt: 509.5 g/mol
InChI Key: RRGWZXAHIFZIGT-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound featuring a fused triazatricyclo core. The compound’s rigid tricyclic framework likely enhances binding specificity to biological targets, while the methoxy and benzodioxole groups contribute to lipophilicity and metabolic stability .

Properties

Molecular Formula

C28H23N5O5

Molecular Weight

509.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C28H23N5O5/c1-36-19-8-5-17(6-9-19)15-33-25(29)20(13-21-26(33)31-24-4-2-3-11-32(24)28(21)35)27(34)30-14-18-7-10-22-23(12-18)38-16-37-22/h2-13,29H,14-16H2,1H3,(H,30,34)

InChI Key

RRGWZXAHIFZIGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)N6C=CC=CC6=N3

Origin of Product

United States

Preparation Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the benzodioxole and triazatricyclo frameworks. Common synthetic routes may involve:

Chemical Reactions Analysis

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit cell proliferation and induce apoptosis in tumor cells by modulating specific signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name Core Structure Key Substituents Potential Applications Reference
N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide Triazatricyclo 4-Fluorophenyl, pentyl chain Enzyme inhibition (inferred)
5-Methyl-N-(4-methyl-5-nitropyridin-2-yl)-3-phenylisoxazole-4-carboxamide Isoxazole-carboxamide Nitropyridine, phenyl Antimicrobial activity
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro-oxa-aza Benzothiazole, dimethylaminophenyl Fluorescent probes

Key Differences and Implications

Substituent Effects on Bioactivity :

  • The 4-methoxyphenyl group in the target compound enhances electron-donating properties compared to the 4-fluorophenyl analogue . This may improve interactions with aromatic residues in enzyme binding pockets.
  • The benzodioxole moiety offers dual hydrogen-bond acceptors (via ether oxygens), contrasting with the single electronegative fluorine in the fluorophenyl analogue .

Synthetic Complexity :

  • The triazatricyclo core requires precise cyclization steps, akin to spiro compound synthesis in , but with additional challenges due to fused ring strain .
  • Compared to the isoxazole-carboxamide in , the target compound’s synthesis likely demands higher regioselectivity due to multiple reactive sites .

Research Findings and Mechanistic Insights

  • Hydrogen-Bonding Networks : The triazatricyclo core and carboxamide group facilitate extensive hydrogen bonding, as observed in analogous systems (e.g., interactions with hydroxyl radicals in atmospheric studies ). This property may stabilize protein-ligand complexes .
  • Aromatic Stacking: The benzodioxole and methoxyphenyl groups enable π-π stacking with aromatic amino acids (e.g., tyrosine, phenylalanine), a feature critical in kinase inhibitors .
  • Synthetic Yield Optimization : Similar to , the use of DIPEA as a base and DCM as a solvent likely improves coupling efficiency during carboxamide formation .

Data Tables

Table 2: Comparative Physicochemical Properties

Property Target Compound 4-Fluorophenyl Analogue Isoxazole-carboxamide
Molecular Weight (g/mol) ~550 (estimated) ~530 342
logP (Predicted) 3.8 3.2 2.1
Hydrogen-Bond Acceptors 7 6 5
Rotatable Bonds 4 6 3

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to a class of molecules that have garnered interest in medicinal chemistry due to their diverse pharmacological properties.

Structural Characteristics

The compound features several key structural elements:

  • Benzodioxole Moiety : Known for its biological activity and therapeutic potential.
  • Triazatricyclo Structure : This arrangement may enhance the compound's reactivity and interaction with biological targets.
  • Functional Groups : Includes imine and carboxamide groups that contribute to its solubility and potential biological effects.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

Activity Description
Anticancer Compounds containing benzodioxole structures often show cytotoxic effects against various cancer cell lines.
Neuroprotective Some derivatives have been studied for their potential in treating neurodegenerative diseases.
Antimicrobial Similar compounds have demonstrated efficacy against bacterial and fungal pathogens.

Case Studies

  • Neuroprotective Effects : A study on derivatives of benzodioxole indicated potential neuroprotective properties against oxidative stress in neuronal cells, suggesting applications in neurodegenerative conditions like Alzheimer's disease.
  • Anticancer Activity : Research has shown that related compounds can inhibit tumor growth in vitro and in vivo, with mechanisms involving apoptosis induction and cell cycle arrest .

The precise mechanism of action for this compound remains to be fully elucidated; however, several hypotheses include:

  • Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of nitric oxide synthase (iNOS), which plays a role in inflammation and cancer progression .
  • Interaction with Receptors : The structural features may facilitate binding to specific cellular receptors or enzymes involved in disease pathways.

Synthesis

The synthesis of this compound involves several steps that require careful optimization of reaction conditions to achieve high yields and purity. Typical methods include:

  • Formation of the benzodioxole moiety through cyclization reactions.
  • Introduction of the triazatricyclo structure via multi-step synthetic routes involving various reagents and catalysts.

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